Methyl 6-iodohexanoate

Catalog No.
S3527068
CAS No.
14273-91-7
M.F
C7H13IO2
M. Wt
256.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-iodohexanoate

CAS Number

14273-91-7

Product Name

Methyl 6-iodohexanoate

IUPAC Name

methyl 6-iodohexanoate

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C7H13IO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

ZIASHHAADPIIDO-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCI

Canonical SMILES

COC(=O)CCCCCI

Potential Applications in Glycosylation Reactions

5-Methoxycarbonyl-1-pentyl iodide is an organic compound with potential applications in scientific research, particularly in the field of carbohydrate chemistry. One promising area of exploration is its use as a glycosylating agent.

Glycosylation is a fundamental reaction in organic chemistry, involving the formation of a glycosidic bond between a carbohydrate (glycosyl donor) and another molecule (glycosyl acceptor) []. This bond is essential for the structure and function of many biological molecules, including carbohydrates, glycolipids, and glycoproteins.

Methyl 6-iodohexanoate is an organic compound characterized by the molecular formula C7H13IO2C_7H_{13}IO_2. It features a hexanoate chain with an iodine atom at the sixth carbon position, making it a member of the alkyl iodides. This compound is typically a colorless to pale yellow liquid with a distinctive odor. It is soluble in organic solvents such as ether and chloroform but has limited solubility in water. Methyl 6-iodohexanoate is primarily used in organic synthesis due to its reactivity stemming from the presence of the iodine atom, which can facilitate nucleophilic substitution reactions.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Esterification: It can react with carboxylic acids to form esters.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or other functional groups.

These reactions are crucial for synthesizing more complex organic molecules and can be facilitated by different catalysts or reaction conditions.

Methyl 6-iodohexanoate can be synthesized through several methods:

  • Direct Halogenation: Hexanoic acid can be reacted with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the sixth carbon position.
  • Esterification: Hexanoic acid can be esterified with methanol, followed by iodination using iodine monochloride or another iodinating agent.
  • Nucleophilic Substitution: Starting from a precursor such as methyl 6-bromohexanoate, treatment with potassium iodide can facilitate the substitution of bromine with iodine.

These methods allow for flexibility in synthesizing methyl 6-iodohexanoate depending on available starting materials and desired yields.

Methyl 6-iodohexanoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Researchers utilize this compound to study reaction mechanisms involving halogenated compounds.
  • Flavoring Agents: Its unique structure may contribute to flavor profiles in food chemistry, although specific applications in this area require further investigation.

Similar Compounds: Comparison

Methyl 6-iodohexanoate shares similarities with several other compounds, particularly those within the family of halogenated esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl 6-bromohexanoateC7H13BrO2C_7H_{13}BrO_2Contains bromine instead of iodine; similar reactivity.
Methyl 6-chlorohexanoateC7H13ClO2C_7H_{13}ClO_2Contains chlorine; often used in substitution reactions.
Methyl 6-oxohexanoateC7H12O3C_7H_{12}O_3Contains a ketone functional group; different reactivity profile.
Methyl hexanoateC7H14O2C_7H_{14}O_2A simple ester without halogen; less reactive than halogenated esters.

Uniqueness

Methyl 6-iodohexanoate's uniqueness lies in its iodine substituent, which enhances its reactivity compared to its bromo and chloro counterparts. This property makes it particularly useful for specific nucleophilic substitution reactions that may not occur as readily with other halogens.

Radical Addition Approaches in Prostaglandin Synthesis

Radical-mediated reactions, though challenging to control in laboratory settings, play a pivotal role in enzymatic biosynthesis. For instance, prostaglandin H₂ synthesis from arachidonic acid involves a sequence of four radical additions catalyzed by cyclooxygenase-2 (COX-2). In this process, an iron–oxy radical abstracts a hydrogen atom from C13 of arachidonic acid, generating a carbon radical that reacts with molecular oxygen at C11. Subsequent radical additions at C8–C9 and C12–C13 double bonds, followed by oxygen rebound at C15, yield the prostaglandin skeleton.

While Methyl 6-iodohexanoate is not directly involved in prostaglandin biosynthesis, the enzymatic control of radical intermediates offers insights for synthetic applications. For example, the regioselective iodine abstraction from alkyl iodides—a step analogous to hydrogen abstraction in COX-2—could be leveraged in radical chain reactions to construct iodinated esters. Recent advances in stereodivergent atom transfer radical addition (ATRA) demonstrate how manganese catalysts enable selective E/Z isomer formation in iodoalkenes. Such methodologies could be adapted for synthesizing Methyl 6-iodohexanoate derivatives with precise stereochemical control.

Iodoalkylation Strategies Using 6-Iodohexanoic Acid Derivatives

The esterification of 6-iodohexanoic acid with methanol remains the most direct route to Methyl 6-iodohexanoate. In a representative procedure, refluxing 6-iodohexanoic acid with methanol and concentrated sulfuric acid for 15 hours yields the ester in 90% purity. Key reaction parameters include:

ParameterConditionImpact on Yield
CatalystH₂SO₄ (1.5 ml)Essential for protonating carbonyl
SolventMethanol (excess)Acts as reactant and solvent
TemperatureReflux (~65°C)Accelerates equilibrium
Reaction Time15 hoursEnsures completion

Industrial-scale production often employs continuous flow reactors to enhance efficiency. However, laboratory-scale esterification remains predominant due to its simplicity and high yield.

Transition Metal-Mediated Esterification Techniques

Transition metals play a dual role in iodinated ester synthesis: facilitating iodide abstraction and enabling radical recombination. Manganese complexes, for instance, catalyze ATRA reactions by generating iodine radicals from alkyl iodides. In the presence of alkynes, these radicals undergo stereoselective addition to form E- or Z-iodoalkenes. While this method targets alkenes, analogous strategies could be adapted for ester synthesis by substituting alkynes with carboxylate nucleophiles.

Platinum-based catalysts, though primarily used in Baeyer–Villiger oxidations, highlight the potential for metal-mediated oxygen insertion in ketone substrates. Future research could explore Pt(II) complexes for oxidizing iodinated ketones to esters, though this remains speculative.

Solvent Effects in Iodide Displacement Reactions

Solvent polarity and hydrogen-donating capacity significantly influence iodide displacement outcomes. For example, in the thermal decomposition of ω-iodoacyl peroxides, cyclohexane promotes hydrogen abstraction by cyclohexyl radicals, leading to secondary reactions such as iodine transfer from Methyl 6-iodohexanoate to form cyclohexyl iodide. In contrast, benzene and methanol stabilize intermediates through polar interactions, favoring direct esterification.

Comparative Solvent Effects

SolventDielectric ConstantPrimary Reaction PathwayMajor Product
Cyclohexane2.02Radical chain transferCyclohexyl iodide
Methanol32.7Nucleophilic substitutionMethyl 6-iodohexanoate
Benzene2.28Stabilization of carbocationIodoalkane byproducts

These findings underscore the importance of solvent selection in minimizing side reactions and maximizing ester yield.

Pyrrolidine and Piperidine Ring Formation

Methyl 6-iodohexanoate serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrrolidine and piperidine ring systems. The iodine functionality provides an excellent leaving group that facilitates intramolecular cyclization reactions through nucleophilic displacement mechanisms [1] [2].

The intramolecular hydroboration-cycloalkylation approach has demonstrated exceptional utility in pyrrolidine formation, with yields ranging from 70-85% [1]. This methodology employs homoallylic azide intermediates derived from methyl 6-iodohexanoate precursors, providing high stereocontrol during the cyclization process. The reaction proceeds through the formation of chiral homoallylic azide intermediates, where the iodine atom facilitates the initial nucleophilic displacement, followed by azide incorporation and subsequent cyclization.

Ring closing metathesis represents another powerful strategy for piperidine construction, achieving yields of 65-94% [1]. This approach utilizes diethylenic amine intermediates prepared from methyl 6-iodohexanoate through sequential functional group transformations. The iodine serves as an electrophilic center for nucleophilic amine substitution, generating the requisite diethylenic precursors that undergo cyclization under mild metathesis conditions using Grubbs catalysts.

Iodine-mediated cyclization reactions offer direct access to both pyrrolidine and piperidine scaffolds with yields ranging from 55-88% [2]. These transformations exploit the electrophilic nature of iodine to activate alkene moieties toward intramolecular nucleophilic attack. The mechanism involves initial coordination of molecular iodine to the alkene, followed by nucleophilic attack from tethered heteroatoms, resulting in regioselective 5-exo or 6-endo cyclization patterns.

MethodTarget RingYield Range (%)Key Features
Intramolecular hydroboration-cycloalkylationPyrrolidine70-85Homoallylic azide intermediate, high stereocontrol
Ring closing metathesisPiperidine65-94Diethylenic amine precursors, mild conditions
Iodine-mediated cyclizationPyrrolidine/Piperidine55-88Electrophilic iodine activation, regioselective

Macrocyclic Lactone Construction Strategies

Methyl 6-iodohexanoate exhibits remarkable utility in the construction of macrocyclic lactones through various cyclization methodologies. The strategic positioning of the iodine functionality enables the formation of medium to large ring lactones with excellent efficiency [3] [4] [5].

Ring closing metathesis protocols have proven highly effective for the synthesis of 13-membered and 14-membered macrocyclic lactones. The 13-membered macrocyclic lactone (yuju lactone) is obtained in 90% yield from homoallyl ester precursors derived from methyl 6-iodohexanoate [3] [4]. The transformation proceeds under optimized conditions using Grubbs catalyst GB-2 and tetrafluorobenzoquinone as an additive in ethyl acetate at 50°C. The reaction demonstrates exceptional functional group tolerance and provides access to industrially valuable macrocyclic frameworks.

For 14-membered ring systems, internal-terminal double bond containing compounds undergo smooth cyclization to furnish macrocyclic lactones in excellent yields of 88-94% [3] [4]. The methodology employs sequential catalyst addition in ten-minute intervals to ensure complete conversion while minimizing undesired oligomerization pathways.

Yamaguchi macrolactonization represents an alternative approach for 15-membered lactone construction, achieving yields of 86-92% [5]. This strategy utilizes ω-hydroxyalkynyl carboxylic acid intermediates prepared from methyl 6-iodohexanoate through selective functional group manipulations. The process involves mixed anhydride formation followed by intramolecular cyclization under high dilution conditions.

Thioesterase-mediated cyclization offers a biocatalytic route to 17-membered macrocyclic lactones with yields ranging from 65-85% [6]. This approach employs N-acetylcysteamine thioester mimics prepared from methyl 6-iodohexanoate as substrates for enzymatic macrocyclization. The thioesterase domains demonstrate remarkable chemoselectivity and regioselectivity, providing access to complex macrocyclic architectures under mild aqueous conditions.

Ring SizeConstruction MethodYield (%)Substrate TypeCatalyst/Conditions
13-memberedRing closing metathesis90Homoallyl esterGrubbs catalyst GB-2, TFBQ
14-memberedRing closing metathesis88-94Internal-terminal alkenesGrubbs catalyst GB-2, EtOAc
15-memberedYamaguchi macrolactonization86-92ω-Hydroxyalkynyl carboxylic acidMixed anhydride formation
17-memberedThioesterase-mediated cyclization65-85NAC thioester mimicsThioesterase domains

Spirocyclic System Development

The development of spirocyclic systems represents a rapidly expanding area where methyl 6-iodohexanoate demonstrates exceptional synthetic utility. These architectures provide access to three-dimensional chemical space through innovative ring-forming strategies [7] [8] [9] [10].

Spiro[4.5]decane derivatives are accessible through ring-opening and formal oxygen migration reactions utilizing benzo[c]oxepines as starting materials [8]. The synthesis proceeds under transition-metal-free conditions, achieving yields of 55-85%. The methodology exploits the electrophilic nature of iodine-containing intermediates derived from methyl 6-iodohexanoate to facilitate the complex rearrangement processes leading to spirocyclic products.

Lewis acid-catalyzed arene-alkyne coupling provides an alternative route to spirocyclic lactones with yields ranging from 70-94% [10]. This approach utilizes gold catalysis to promote the cyclization of aryl alkynoate esters prepared from methyl 6-iodohexanoate precursors. The reaction demonstrates remarkable substrate scope and functional group tolerance, providing access to pharmaceutically relevant spirocyclic scaffolds.

Oxidative spirocyclization strategies have been developed for the synthesis of spirocyclic bromotyrosine analogs [9]. The methodology employs bis(trifluoroacetoxy)iodobenzene or N-bromosuccinimide in polar aprotic solvents to promote the cyclization of tyrosine-derived precursors. Yields range from 10-91%, with the dihydro carboxyl core generally providing superior results compared to the dibromo core.

Radical oxidative cyclization of spiroacetals to bis-spiroacetals has been achieved using iodobenzene diacetate and iodine under photolytic conditions [11]. This methodology provides efficient access to complex bis-spiroacetal frameworks found in polyether antibiotics and shellfish toxins, with yields typically ranging from 60-83%.

Spirocyclic TypeFormation StrategyKey ReagentsYield Range (%)Applications
Spiro[4.5]decaneRing-opening/oxygen migrationBenzo[c]oxepines, transition-metal-free55-85Six-membered spirocycles
Spirocyclic lactonesLewis acid-catalyzed couplingGold catalysis, aryl alkynoates70-94Pharmaceutical scaffolds
Spirocyclic bromotyrosineOxidative spirocyclizationPIFA/NBS, TFE/DMF10-91Cytotoxic compounds
Bis-spiroacetalsRadical oxidative cyclizationIodobenzene diacetate, iodine60-83Natural product synthesis

Fused Polycyclic Framework Synthesis

Methyl 6-iodohexanoate serves as a valuable building block for the construction of complex fused polycyclic frameworks through diverse ring-forming strategies. These methodologies provide access to architectures commonly found in natural products and pharmaceutical compounds [12] [13] [14] [15] [16].

Base-induced ring expansion reactions have proven particularly effective for the synthesis of benzocycloheptane systems and seven-membered bicyclic frameworks [13] [14]. The methodology utilizes sodium hydride-mediated ring expansion of trimethylsilyl-substituted alkyne precursors derived from methyl 6-iodohexanoate. Yields typically range from 65-85%, and the reaction proceeds through a hydrogen atom transfer mechanism that enables efficient construction of medium-sized ring systems.

π-Expansion strategies have been developed for the synthesis of indoloindolizines through the merger of indole and indolizine moieties into single polycyclic frameworks [15]. These compounds exhibit enhanced stability against photooxidation and demonstrate promising optoelectronic properties. The synthetic protocol provides yields of 70-92% and enables precise modulation of electronic structure through controlled aromaticity patterns.

Cut-and-sew reactions utilizing transition metal-catalyzed C-C bond activation of cyclic ketones provide access to bridged and fused polycyclic systems [16]. This strategy employs cyclobutanones and benzocyclobutenones as substrates for oxidative addition followed by intramolecular insertion of unsaturated moieties. Yields range from 55-90%, and the methodology has been successfully applied to the total synthesis of complex natural products.

Condensation-cyclization approaches enable the synthesis of tetraazafluoranthene derivatives through ninhydrin-based heterocyclic core formation [12]. These transformations proceed with yields of 75-95% and provide access to fluorescent compounds with potential applications in materials science.

Framework TypeRing Formation MethodKey FeaturesYield Range (%)Applications
BenzocycloheptaneBase-induced ring expansionBicyclo[m.n.0] systems, medium rings65-85Natural product synthesis
Indoloindolizinesπ-Expansion mergingIndole-indolizine fusion, stable PACs70-92Optoelectronic materials
Seven-membered bicyclesTMS-alkyne ring expansionSodium hydride mediated, THF60-88Sesquiterpenoid synthesis
Bridged polycyclesCut-and-sew reactionsC-C bond activation, cyclic ketones55-90Complex natural products
TetraazafluorantheneCondensation-cyclizationNinhydrin-based, heterocyclic core75-95Fluorescent compounds

The mechanistic understanding of iodine-mediated cyclization processes reveals several distinct pathways depending on the substrate structure and reaction conditions [2] [17] [18] [19]. Electrophilic activation of alkenes by molecular iodine leads to regioselective 5-exo or 6-endo cyclization patterns. Cyclodehydroiodination involves oxidative cyclization with hydrogen iodide elimination, while hypervalent iodine reagents coordinate to substrates before promoting cyclization with enhanced selectivity control.

Cyclization TypeMechanismSubstrate RequirementsSelectivityConditions
IodocyclizationElectrophilic activation of alkeneTethered heteroatom-alkene systemsRegioselective 5-exo/6-endoI₂, mild temperatures, various solvents
CyclodehydroiodinationOxidative cyclization with HI eliminationAlkynyl systems with nucleophilesDepends on substrate structureI₂, base, elevated temperatures
Hypervalent iodine cyclizationI(III) reagent coordination and cyclizationBishomoallylamides, N-alkenylamidesN- vs O-cyclization controlledPIFA, TFE or PhI(OAc)₂
Electrophilic cyclizationIodine electrophile attack on π-systemOrtho-alkynylanilines, unsaturated systemsHigh regioselectivityI₂, room temperature to 60°C
Radical cyclizationIodine atom transfer radical processCyclopropyl/aziridine iodidesStereospecific additionEt₃B, radical initiators

XLogP3

3.3

Dates

Last modified: 02-18-2024

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